(-)-Isodocarpin

Melanogenesis Tyrosinase Pigmentation

(-)-Isodocarpin (CAS 10391-08-9), also known as Isodocarpin, is an ent-kaurane diterpenoid first isolated from Isodon trichocarpus and Isodon japonicus. It is primarily characterized as a potent inhibitor of melanogenesis, with an IC50 of 0.19 μM in B16 4A5 cells.

Molecular Formula C20H26O5
Molecular Weight 346.4 g/mol
CAS No. 10391-08-9
Cat. No. B083042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Isodocarpin
CAS10391-08-9
Synonymsmacrocalin A
Molecular FormulaC20H26O5
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C
InChIInChI=1S/C20H26O5/c1-10-11-4-5-12-19(8-11,15(10)21)17(23)25-13-6-7-18(2,3)14-16(22)24-9-20(12,13)14/h11-14,16,22H,1,4-9H2,2-3H3
InChIKeyQOAOBBJDPFYUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

(-)-Isodocarpin: Potent ent-Kaurane Diterpenoid Melanogenesis Inhibitor for Research Applications


(-)-Isodocarpin (CAS 10391-08-9), also known as Isodocarpin, is an ent-kaurane diterpenoid first isolated from Isodon trichocarpus and Isodon japonicus [1]. It is primarily characterized as a potent inhibitor of melanogenesis, with an IC50 of 0.19 μM in B16 4A5 cells [2]. The compound has also been found to exhibit weak to moderate cytotoxic activity against certain cancer cell lines [3].

Why (-)-Isodocarpin Cannot Be Readily Substituted with Other ent-Kaurane Diterpenoids


The ent-kaurane diterpenoid family exhibits significant variation in biological activity and potency. For instance, while (-)-Isodocarpin, enmein, nodosin, and oridonin share a common core skeleton, their melanogenesis inhibitory activities differ substantially, with IC50 values ranging from 0.19 to 0.90 μM in the same assay system [1]. This demonstrates that minor structural modifications, such as the presence or position of a hydroxyl group, can drastically alter a compound's potency for a specific target [2]. Therefore, generic substitution within this class is not possible; selection of (-)-Isodocarpin must be based on its specific and quantifiable performance advantages for melanogenesis inhibition.

Quantitative Evidence Differentiating (-)-Isodocarpin in Research and Procurement


(-)-Isodocarpin Demonstrates Superior Potency as a Melanogenesis Inhibitor Compared to Structural Analogs

In a direct comparison, (-)-Isodocarpin demonstrated a lower IC50 value for inhibiting melanogenesis in B16 4A5 cells than several closely related ent-kaurane diterpenoids, including enmein, nodosin, and oridonin [1]. This indicates a higher potency for this specific biological activity.

Melanogenesis Tyrosinase Pigmentation

(-)-Isodocarpin Exhibits a Unique Selectivity Profile: Potent Anti-Melanogenesis with Low Cytotoxicity

(-)-Isodocarpin exhibits a favorable selectivity profile, demonstrating potent inhibition of melanogenesis (IC50 = 0.19 μM) while showing no notable cytotoxicity at these effective concentrations in the same assay [1]. This contrasts with its general cytotoxic activity in other contexts, where it shows weak to moderate cytotoxicity with IC50 values <10 μM against certain cancer cell lines [2]. This data suggests a window of selective activity.

Cytotoxicity Selectivity Melanoma

(-)-Isodocarpin's Cytotoxic Activity is Significantly Lower Than Other Potent ent-Kaurane Diterpenoids

While (-)-Isodocarpin exhibits cytotoxic activity, it is considered weak to moderate (IC50 < 10 μM) compared to other potent ent-kaurane diterpenoids like oridonin, which can display IC50 values in the low micromolar range [1]. This lower cytotoxic potency is a key differentiator for research programs where high cytotoxicity is not desired.

Cytotoxicity Anticancer ent-Kaurane

Accessibility via Total Synthesis: (-)-Isodocarpin's Streamlined Synthetic Route

The total synthesis of (-)-Isodocarpin has been achieved in a divergent manner from a common intermediate, along with (-)-enmein and (-)-sculponin R . A more recent research project aims to further streamline this synthesis to approximately 13 steps, a significant reduction from the previous 20-step route [1]. This progress in synthetic accessibility may offer advantages over other complex natural products that rely solely on isolation.

Total Synthesis Natural Product Medicinal Chemistry

Primary Research and Application Scenarios for (-)-Isodocarpin


Investigating Melanogenesis and Pigmentation Pathways

(-)-Isodocarpin is an ideal tool compound for studying the biochemical pathways of melanin production. Its potent inhibition of melanogenesis (IC50 = 0.19 μM) in B16 4A5 cells, coupled with its ability to downregulate the expression of key enzymes like tyrosinase, TRP-1, and TRP-2 mRNA, makes it suitable for detailed mechanistic studies [1].

Research on ent-Kaurane Diterpenoid Structure-Activity Relationships (SAR)

Given the established head-to-head data comparing (-)-Isodocarpin's activity with enmein, nodosin, and oridonin, this compound serves as a valuable reference standard in SAR studies of the ent-kaurane diterpenoid class [1]. Its specific structure and activity profile help define the key pharmacophores for melanogenesis inhibition.

Studies Requiring Low-Cytotoxicity Melanogenesis Inhibitors

For experiments where confounding cytotoxic effects are a major concern, (-)-Isodocarpin offers a distinct advantage. Its lack of notable cytotoxicity at its effective anti-melanogenesis concentration in B16 4A5 cells allows for the interrogation of pigmentation pathways without the complication of cell death [1].

Medicinal Chemistry and Synthetic Methodology Development

The established and evolving total synthesis of (-)-Isodocarpin makes it a relevant target for developing new synthetic methods in complex natural product chemistry. Researchers can use this compound as a benchmark to validate novel reactions and strategies for constructing the ent-kaurane skeleton .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Isodocarpin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.